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Executive Summary

Lawrencium (Lr), the final member of the actinide series, presents unique challenges to
experimental chemistry due to its extreme radioactivity and the "atom-at-a-time" scale at which
it can be produced. Understanding its fundamental chemical properties, particularly its stable
oxidation state in aqueous solution, is crucial for its classification and for predicting the
behavior of heavier elements. This technical guide provides an in-depth review of the
experimental and theoretical work establishing the dominant +3 oxidation state of
Lawrencium. It details the methodologies of key experiments that have probed its redox
behavior and summarizes the quantitative data that underpins our current understanding.
Despite theoretical interest in potential +1 or +2 states arising from its anomalous
[Rn]5f147s27pt electron configuration, experimental evidence to date exclusively supports the
existence of Lr(lll) in aqueous solutions, behaving as a heavier homolog to the lanthanide
lutetium.

Introduction

Lawrencium, with atomic number 103, occupies a pivotal position in the periodic table,
concluding the actinide series.[1] Its chemical properties are of fundamental interest for
understanding the influence of relativistic effects on the electronic structure of the heaviest
elements.[1][2] A primary question in Lawrencium chemistry has been the determination of its
most stable oxidation state in aqueous solution. While the actinide series is known for the
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increasing stability of the divalent state in heavier members, culminating in Nobelium (No),
early predictions suggested Lawrencium would revert to a stable trivalent state, similar to its
lanthanide homolog, lutetium (Lu).[3] This guide synthesizes the critical experiments and data
that have explored this fundamental characteristic.

Agueous Oxidation States of Lawrencium
The Dominant +3 Oxidation State

Experimental evidence has conclusively demonstrated that the most stable oxidation state for
Lawrencium in an aqueous environment is +3.[4][5] Early chemical studies in the 1970s and
1980s established that Lr3* behaves as a typical trivalent actinide ion.[3] Experiments showed
that Lawrencium co-extracts with other trivalent actinide ions under rapid solvent-extraction
conditions, providing strong evidence for its trivalent nature.[3][4] Further studies confirmed the
formation of compounds such as Lawrencium trichloride (LrCls).[4]

The Search for Lower Oxidation States

The unique predicted electron configuration of Lawrencium, [Rn]5f147s27p!, has prompted
speculation about the possibility of a stable monovalent (+1) or divalent (+2) state.[6] However,
multiple experimental attempts to reduce Lr(lll) to a lower oxidation state in aqueous solution
have been unsuccessful.[1][5]

A pivotal set of experiments conducted in 1988 provided the most definitive evidence against
the existence of stable Lr(l) or Lr(ll) in aqueous solution. In these experiments, researchers
attempted to reduce Lr3* using the strong reducing agents V2* (E° = -0.255 V) and Cr?* (E° =
-0.41 V).[1] While these reductants were capable of reducing Mendelevium(lll) to
Mendelevium(ll) (E° = -0.2 V) in control experiments, no reduction of Lawrencium was
observed.[1] This lack of reduction established a lower limit for the standard reduction potential
of the Lr3*/Lr2* couple.[1]

Quantitative Data Summary

The experimental investigations into Lawrencium's redox chemistry have yielded important
quantitative limits and values. These are summarized for clarity and comparison.
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Parameter

Value / Limit

Method

Dominant Oxidation

+3

Solvent Extraction /

[31141(5]

State Chromatography
Standard Reduction
Potential (E°)
Attempted Reduction
Lr3*/Lr2* Couple <-044V [1]

with V2+/Cr2*

Lr3+/Lrt* Couple

<-1.56 V (Calculated)

Based on
experimental

reduction attempts

First lonization
Potential (IP1)

4,96 eV

Surface lonization / 7]
Mass Spectrometry

**Second lonization
Potential (IP2) **

> 13.3 eV (Lower
Limit)

Gas-Phase lon

. [4]
Chemistry

lonic Radius (Lr3+)

88.1+ 0.1 pm

lon Exchange

[3]
Chromatography

Enthalpy of Hydration
(Lre)

-3685 + 13 kJ/mol
(Calculated)

Based on lonic Radius  [3]

Experimental Protocols

The study of Lawrencium's chemistry is performed "atom-at-a-time," requiring highly

specialized and rapid techniques.

Production of Lawrencium Isotopes

The key experiments have primarily utilized the short-lived isotope 26°Lr (half-life: 2.7 minutes).
This isotope is produced in a particle accelerator by bombarding a target of Berkelium-249

(24°Bk) with a beam of Oxygen-18 (*20) ions.[1]

o Target: A thin layer of 24°Bk electrodeposited on a backing foil.

» Projectile: High-energy 80 ions from a heavy-ion accelerator (e.g., UNILAC at GSI).
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e Reaction: 24°Bk + 180 — 269Lr + other products.

o Transport: The produced Lawrencium atoms, recoiling from the target, are stopped in an
inert gas (e.g., helium) containing aerosols (e.g., KCI) and are rapidly transported via a gas-
jet system to the chemistry apparatus.

Protocol for Redox Potential Limit Determination
(Scherer et al., 1988)

This experiment was designed to determine if Lr3* could be reduced in an agueous solution. It
employed a fast, multi-stage solvent extraction procedure.

e Aqueous Phase Preparation: A dilute hydrochloric acid (HCI) solution was prepared. To this
solution, a powerful reducing agent, either 2+ or Cr2*, was added. These reducing agents
are strong enough to reduce ions with a standard potential greater than approximately -0.4 V.

« Introduction of Atoms: The gas jet carrying the 26°Lr atoms (along with other produced
actinides like Mendelevium for control) was directed into the prepared aqueous solution.

» Rapid Solvent Extraction: Immediately after introduction, the aqueous phase was mixed with
an immiscible organic phase containing a chelating agent (e.g., thenoyltrifluoroacetone, TTA)
in a solvent (e.g., methyl isobutyl ketone, MIBK). This mixing was performed in high-speed
centrifuges to ensure rapid and efficient phase separation (contact times are on the order of
seconds).

o Extraction Principle:

o Trivalent ions (like Lr3*): Form a stable chelate with TTA and are extracted into the organic
phase.

o Divalent ions (like Md2*): Form a much weaker complex and remain predominantly in the
aqueous phase.

o Monovalent ions: Would not be expected to extract into the organic phase.

o Detection and Analysis: The separated organic and agueous phases were continuously
flowed past alpha detectors. The characteristic alpha decay energies of 26°Lr were monitored
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in both phases.

e Results Interpretation: In the experiments, the 26°Lr was consistently found in the organic
phase, exhibiting the behavior of a trivalent ion. In contrast, the control nuclide Md was found
in the aqueous phase, confirming its reduction to Md?*. The failure to detect 2¢°Lr in the
agueous phase indicated that it was not reduced from its +3 state. This allowed the
researchers to establish that the reduction potential of Lr3* must be more negative than that
of the Crz*/Cr3* couple, setting the limit at E° < -0.44 V.[1]

Visualized Workflows and Relationships
Logical Relationship of Lawrencium Oxidation States

The following diagram illustrates the established and hypothesized oxidation states of
Lawrencium and their relative stability in aqueous solution.

é Redox Potentials )
E°<-1.56 V R ———
(Unlikely in H20) Reduction ! Lr(l) !
Reduction Fmm====-=----- (NotObserved) _{'(Hypothesized) !
Lr(ln) Not Observed) ! Lr(ll) e s
E°<-0.44 V (Aqueous, Stable) I (Hypothesized) !
(Unlikely inH20) | ——aaee TTTTmmTmEmmTeTT
J

Lr(0)
(Metallic)

Click to download full resolution via product page

Caption: Relative stability of Lawrencium oxidation states in aqueous solution.

Experimental Workflow for Redox Potential
Determination

This diagram outlines the atom-at-a-time experimental procedure used to investigate the
reduction of Lawrencium.
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Caption: Workflow for the atom-at-a-time solvent extraction of Lawrencium.
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Conclusion

The chemistry of Lawrencium in aqueous solution is characterized by a stable +3 oxidation
state. This behavior aligns with its position as the heaviest actinide and its homology with
lutetium. Rigorous experimental work, employing sophisticated atom-at-a-time techniques, has
failed to produce any evidence of stable lower oxidation states (+1 or +2) in agueous media.
The established limit for the Lr3+/Lr2* reduction potential (< -0.44 V) provides a firm quantitative
basis for this conclusion. For researchers in nuclear chemistry, heavy element science, and
related fields, Lawrencium serves as a crucial benchmark, confirming that despite relativistic
effects on its electron configuration, its aqueous chemistry follows predictable periodic trends,
solidifying the trivalent nature of the final actinide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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